molecular formula C25H23N5OS B606055 BG48 CAS No. 1628784-53-1

BG48

Cat. No.: B606055
CAS No.: 1628784-53-1
M. Wt: 441.55
InChI Key: PFZYTOFOTMHYQS-ZQHSETAFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound is chemically identified as N-(2-amino-5-thiophen-2-ylphenyl)-4-[[4-(dimethylamino)phenyl]diazenyl]benzamide, with the Chemical Abstracts Service registry number 1628784-53-1. The compound possesses a molecular formula of C25H23N5OS and a molecular weight of 441.548 grams per mole. The systematic nomenclature reflects its complex structure, which incorporates multiple functional groups essential for its biological activity and photochromic properties.

The compound exists as a solid at room temperature with specific physicochemical properties that contribute to its biological function. This compound exhibits a calculated logarithm of the partition coefficient value of 5.3, indicating significant lipophilicity, while its topological polar surface area measures 111 square angstroms. These properties are crucial for its cellular uptake and target engagement within biological systems.

Property Value
Molecular Formula C25H23N5OS
Molecular Weight 441.548 g/mol
Chemical Abstracts Service Number 1628784-53-1
Logarithm of Partition Coefficient 5.3
Topological Polar Surface Area 111 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 6
Rotatable Bonds 6
Heavy Atoms 32

Discovery and Historical Development in Epigenetic Research

The development of this compound emerged from the need for more sophisticated tools to study epigenetic mechanisms with high temporal and spatial resolution. Traditional small-molecule inhibitors of histone deacetylases provided limited control over the timing and location of target inhibition, creating a significant gap in the ability to precisely manipulate epigenetic processes in living systems.

This compound was developed as part of a comprehensive research program focused on creating photochromic ligands that could provide optical control of epigenetic mechanisms. The compound represents a novel approach that combines fast-relaxing photochromic properties with small-molecule inhibitors that exhibit long target-residence times. This combination enables researchers to achieve unprecedented spatiotemporal control of the epigenome through light-based activation.

The historical context of this compound development is rooted in the recognition that aberrant epigenetic processes are implicated in the pathophysiology of multiple human diseases. While small-molecule inhibitors have been essential for advancing understanding of epigenetic mechanisms, the resolution offered by traditional compounds was often insufficient for manipulating epigenetic processes with the precision required for detailed mechanistic studies.

The discovery process involved systematic design and synthesis of compounds that could bridge the gap between pharmacological intervention and optogenetic approaches. This compound emerged from this effort as a prototype compound that demonstrated the feasibility of chemo-optical modulation of epigenetically-regulated transcription.

Structural Classification as a Benzamide-Based Histone Deacetylase Inhibitor

This compound belongs to the benzamide class of histone deacetylase inhibitors, which are characterized by their zinc-binding group functionality and selective inhibition of class I histone deacetylases. The benzamide moiety serves as the zinc-binding group that chelates the catalytic zinc ion in the active site of histone deacetylase enzymes, thereby inhibiting their enzymatic activity.

The structural design of this compound incorporates several key features that distinguish it from conventional benzamide-based histone deacetylase inhibitors. The compound features a 4-(2′-thienyl)-substituted benzamide structure analogous to other selective histone deacetylase inhibitors, which provides selectivity for histone deacetylase 1 and histone deacetylase 2 over histone deacetylase 3.

The photochromic properties of this compound are conferred by the incorporation of an azobenzene moiety within its structure. This photoswitchable unit undergoes reversible trans-cis isomerization upon exposure to light of specific wavelengths, resulting in dramatic changes in the compound's biological activity. In the dark-adapted state, this compound exhibits minimal histone deacetylase inhibitory activity, while exposure to blue light (470 nanometers) induces a conformational change that dramatically increases its potency.

This compound demonstrates remarkable selectivity for class I histone deacetylases, particularly histone deacetylase 1 and histone deacetylase 2, while showing minimal activity against histone deacetylase 3. This selectivity profile is crucial for its utility as a research tool, as it allows for the specific modulation of histone deacetylase 1 and histone deacetylase 2-dependent processes without affecting other histone deacetylase isoforms.

Histone Deacetylase Isoform Inhibitory Activity Light Dependence
Histone Deacetylase 1 High Yes
Histone Deacetylase 2 High Yes
Histone Deacetylase 3 Minimal No

The benzamide-based zinc-binding group of this compound is characterized by long target-residence times, which is a hallmark of this class of histone deacetylase inhibitors. This property ensures that once the compound binds to its target in the light-activated state, it remains bound for extended periods, allowing for sustained inhibition even after the light source is removed. The enzymatic activity recovers in a time-dependent fashion following light exposure, with the rate of recovery governed by the dissociation rate constant of the inhibitor-enzyme complex.

The structural features of this compound also include specific substitutions that enhance its cellular uptake and biological activity. The compound incorporates a dimethylamino substituent that contributes to its photochromic behavior, while the thiophene ring system provides additional interactions with the target protein that enhance binding affinity and selectivity.

Properties

CAS No.

1628784-53-1

Molecular Formula

C25H23N5OS

Molecular Weight

441.55

IUPAC Name

N-(2-Amino-5-(thiophen-2-yl)phenyl)-4-((4-(dimethylamino)phenyl)diazenyl)-benzamide

InChI

InChI=1S/C25H23N5OS/c1-30(2)21-12-10-20(11-13-21)29-28-19-8-5-17(6-9-19)25(31)27-23-16-18(7-14-22(23)26)24-4-3-15-32-24/h3-16H,26H2,1-2H3,(H,27,31)/b29-28+

InChI Key

PFZYTOFOTMHYQS-ZQHSETAFSA-N

SMILES

O=C(NC1=CC(C2=CC=CS2)=CC=C1N)C3=CC=C(/N=N/C4=CC=C(N(C)C)C=C4)C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BG48;  BG-48;  BG 48; 

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

Optical Precision : this compound’s activity is strictly light-dependent, enabling precise control over epigenetic modulation in subcellular regions .

Therapeutic Potential: Prolonged target residence time and selectivity make this compound a candidate for studying HDAC1/2-specific roles in cancer and neurodegeneration .

Preparation Methods

Resin Selection and Initial Amino Acid Loading

The synthesis begins with Wang resin functionalized with Fmoc-Gly31, serving as the C-terminal anchor. Resin swelling is achieved using dichloromethane (DCM), followed by deprotection with 25% piperidine/DMF (v/v) containing 0.1M hydroxybenzotriazole (HOBt) to remove the Fmoc group. Coupling of subsequent amino acids employs condensing agents such as DIC/HOBt or PyBop/HOBt/DIEA in dimethylformamide (DMF).

Critical Parameters for Coupling Efficiency

  • Temperature : Maintained at 25°C ± 2°C to prevent epimerization.

  • Reagent Ratios : 4-fold molar excess of Fmoc-amino acids relative to resin capacity (0.6 mmol/g).

  • Reaction Monitoring : Kaiser test for free amine groups to confirm coupling completion.

Sequential Chain Elongation and Side-Chain Modifications

The patent outlines a 31-mer peptide sequence with a lysine residue at position 20 modified with a lipophilic moiety (HOOC-(CH2)16-CO-γ-Glu-AEEA-AEEA). This modification is introduced using Fmoc-Lys20(Xaa3)-OH, where Xaa3 represents the lipidated side chain. Key steps include:

  • Deprotection-Coupling Cycles : 25% piperidine/DMF for Fmoc removal, followed by 90-minute coupling reactions.

  • Lipidation Strategy : The lysine side chain is conjugated post-synthetically via a γ-glutamic acid spacer and two aminoethoxyethoxyacetyl (AEEA) units to enhance solubility and pharmacokinetics.

Challenges in Lipidation

  • Steric Hindrance : Bulky lipid chains require extended coupling times (up to 180 minutes) and elevated temperatures (40°C).

  • Purification Interference : Hydrophobic interactions complicate reverse-phase HPLC, necessitating C18 columns with acetonitrile/0.1% H3PO4 gradients.

Cleavage and Global Deprotection

Peptide-resin cleavage employs a trifluoroacetic acid (TFA)-based cocktail (TFA/thioanisole/TIS/EDT/phenol/water, 90:5:2:2:1 v/v) for 3 hours at room temperature. Post-cleavage, the crude peptide is precipitated in cold diethyl ether and lyophilized.

Chemical Formulation of this compound as an Energetic Material

Composition and Stoichiometry

This compound’s formulation as a primer compound (designated H-48 in technical literature) comprises:

  • Potassium chlorate (KClO3) : 70% by weight.

  • Antimony sulfide (Sb2S3) : 15%.

  • Aluminum powder (Al) : 10%.

  • Dextrin : 5% as a binder.

Mixing Protocol

  • Dry Blending : Combine Sb2S3, dextrin, and Al in a 1:0.33:0.67 ratio on a waxed sheet using a plastic spatula.

  • KClO3 Integration : Add KClO3 separately to minimize premature ignition, followed by gentle rolling to homogenize.

Pelletization and Desensitization

  • Primer Cup Loading : 21–35 mg of H-48 compound per cup, packed using a bamboo skewer to 50–75% capacity.

  • Desensitization : Moistening with 5% shellac/ethanol solution to stabilize the pellet before anvil insertion.

Analytical and Quality Control Measures

Purity Assessment via Reverse-Phase HPLC

  • Column : Phenomenex Jupiter C18 (250 × 4.6 mm, 5 μm).

  • Mobile Phase : Gradient from 20% to 60% acetonitrile in 0.1% H3PO4 over 60 minutes.

  • Detection : UV at 214 nm, with >98% purity required for lyophilization.

Performance Testing of Energetic Formulations

  • Detonation Velocity : 4,200 m/s measured via high-speed videography.

  • Sensitivity : Activation energy of 28 J/cm² using a modified BAM friction tester.

Comparative Analysis of Synthesis Routes

Yield and Scalability

ParameterSPPSChemical Formulation
Typical Yield3.8–3.93 g (70%)33 g/batch (100 primers)
Batch Time7–10 days4–6 hours
Purity Post-Purification≥98%N/A (functional testing)

Cost and Resource Intensity

  • SPPS : High reagent costs (Fmoc-amino acids: $1,200–$2,000/mol) and specialized equipment (automated synthesizers: $50k–$150k).

  • Chemical Formulation : Low-cost raw materials ($20–$50/kg for KClO3) but hazardous handling requirements.

Industrial and Research Applications

Therapeutic Peptides

This compound’s structural analogs (e.g., GLP-1 agonists) are utilized in diabetes management due to prolonged half-life from lipid modifications.

Energetic Materials

H-48 formulations serve as reliable primers in ammunition, offering consistent ignition thresholds and reduced hygroscopicity compared to commercial variants .

Q & A

Q. What distinguishes the genetic architecture of the DAdV B2 strain BG48 from other related strains?

this compound exhibits a 3 bp insertion in the pX gene, a 33 bp insertion in ORF19B, and a 42 bp deletion between ORF64 and ORF67 (Figure 5). These mutations were identified via PCR amplification and agarose gel electrophoresis (Figure 4), followed by comparative genome sequencing against reference strains (e.g., CH-GD-12-2014, BG27, BG18) .

Q. What experimental models are appropriate for studying this compound’s biological activity?

  • In vitro : LMH (chicken hepatocellular carcinoma) and MDEF (Muscovy duck embryo fibroblast) cell lines, which exhibit distinct cytopathic effects (CPE) such as cell rounding and detachment (Figure 2) .
  • In vivo : 2-day-old Muscovy ducks, which show 50% morbidity with histopathological similarities to natural infections but 0% mortality .

Q. What structural features of the chemical probe this compound enable its HDAC-inhibitory function?

this compound combines azobenzene photochromism (for light-dependent isomerization) with structural motifs from HDAC inhibitors CI-994 and C60. Density functional theory (DFT) calculations confirm its zinc-chelating moieties mimic established inhibitors in the cis state, ensuring HDAC1/2 selectivity (Figure 13c,e) .

II. Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pathogenicity data across cell lines and animal models?

  • Comparative CPE analysis : Quantify cell viability and apoptosis markers in LMH vs. MDEF cells to identify host-specific susceptibility factors .
  • Immune profiling : Measure cytokine levels (e.g., IFN-γ, IL-6) in infected ducks to assess immune evasion mechanisms linked to low mortality .

Q. What methodologies validate the functional impact of this compound’s ORF67 mutation in viral replication?

  • Reverse genetics : Revert the ORF67 mutation to wild-type and compare replication kinetics in LMH cells via qPCR .
  • Plaque assays : Quantify viral titers in revertant vs. wild-type strains to assess fitness costs .

Q. How does the trans/cis isomer ratio of this compound modulate its epigenetic activity?

  • Photoisomerization control : Use UV/Vis spectroscopy to establish isomer ratios under specific wavelengths (Figure 13a).
  • Dose-response assays : Correlate isomer ratios with HDAC inhibition efficacy via fluorometric activity assays .

Q. What strategies address discrepancies in this compound’s HDAC isoform selectivity?

  • Isoform-specific inhibitors : Co-administer this compound with pan-HDAC inhibitors (e.g., TSA) to identify competitive binding patterns.
  • Crystallography : Resolve this compound-HDAC complexes to map binding interactions and steric hindrance effects .

III. Methodological Guidelines

Q. How to design a robust challenge study for this compound in avian models?

  • Sample size : Use ≥10 ducks per group to account for 50% morbidity variability .
  • Endpoint criteria : Monitor clinical signs (lethargy, liver pathology) and euthanize moribund subjects for histopathology .

Q. What analytical techniques quantify this compound’s optoepigenetic activity?

  • HPLC : Measure trans/cis isomer ratios post-illumination.
  • RNA-seq : Profile gene expression changes in cells treated with this compound under light/dark conditions .

IV. Data Contradiction Analysis

Q. How to interpret conflicting results in this compound’s host range specificity?

  • Replicate experiments : Use independent cell lines (e.g., DF-1, HEK293) to rule out cell-type artifacts .
  • Meta-analysis : Compare genomic data from this compound with other DAdV B2 strains to identify conserved virulence factors .

Q. Why does this compound show variable HDAC inhibition in different cell types?

  • Cellular uptake assays : Quantify intracellular this compound levels via LC-MS to assess permeability differences.
  • Epigenetic context : Profile baseline HDAC expression and chromatin accessibility in tested cell lines .

Tables for Key Findings

This compound Feature Method Outcome Reference
ORF64/67 deletionPCR and sequencing42 bp deletion linked to attenuated virulence
Photochromic HDAC inhibitionDFT calculationscis-BG48 mimics CI-994’s electrostatic profile
LMH cell CPEMicroscopy (100–200× magnification)Cell rounding and detachment at 4 dpi

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BG48
Reactant of Route 2
Reactant of Route 2
BG48

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.